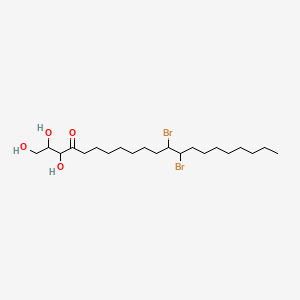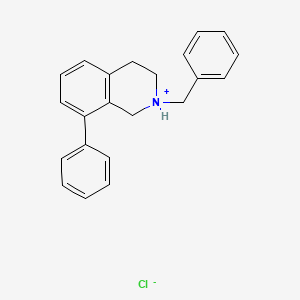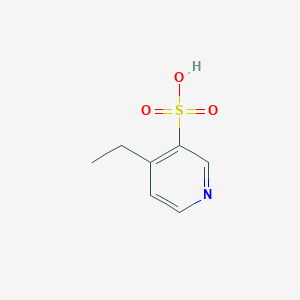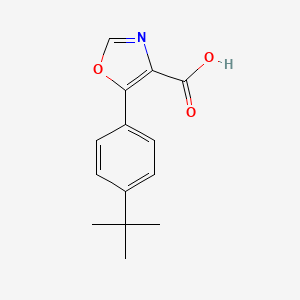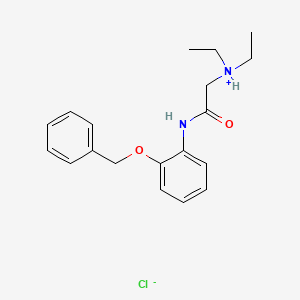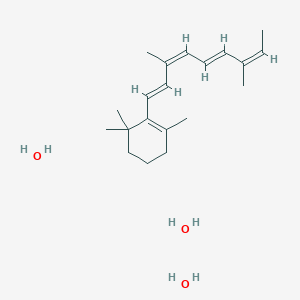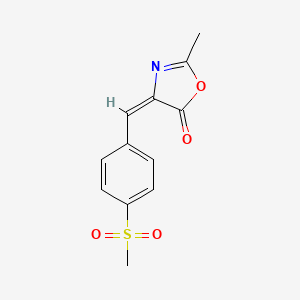
4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a five-membered oxazolone ring with a methanesulfonyl-benzylidene substituent, making it a valuable scaffold for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone typically involves the condensation of 4-methanesulfonyl-benzaldehyde with 2-methyl-5-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted oxazolone.
Substitution: Various substituted benzylidene derivatives.
Applications De Recherche Scientifique
4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone Derivatives: These compounds share a similar five-membered ring structure and have been studied for their diverse biological activities.
Acridine Derivatives: Known for their anticancer properties, these compounds also feature a heterocyclic ring system.
Uniqueness
4-(4-Methanesulfonyl-benzylidene)-2-methyl-5-oxazolone is unique due to its methanesulfonyl-benzylidene substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H11NO4S |
|---|---|
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
(4E)-2-methyl-4-[(4-methylsulfonylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO4S/c1-8-13-11(12(14)17-8)7-9-3-5-10(6-4-9)18(2,15)16/h3-7H,1-2H3/b11-7+ |
Clé InChI |
PCQZDINYLAYCEJ-YRNVUSSQSA-N |
SMILES isomérique |
CC1=N/C(=C/C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



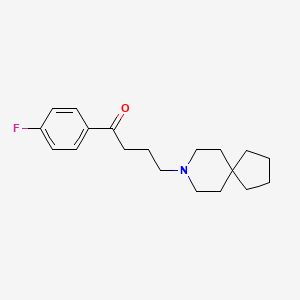


![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride](/img/structure/B13776307.png)
